molecular formula C11H5BrFN3O B13700036 4-(5-Bromo-2-formyl-4-imidazolyl)-2-fluorobenzonitrile

4-(5-Bromo-2-formyl-4-imidazolyl)-2-fluorobenzonitrile

Katalognummer: B13700036
Molekulargewicht: 294.08 g/mol
InChI-Schlüssel: FPMOFWDQZWVIOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound identified by the code “MFCD33022691” is a chemical entity with specific properties and applications. This compound is used in various scientific research fields due to its unique chemical structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of “MFCD33022691” involves several synthetic routes. One common method includes the reaction of specific precursor molecules under controlled conditions. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of “MFCD33022691” is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste. The industrial production methods also involve stringent quality control measures to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

“MFCD33022691” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of “MFCD33022691,” while reduction reactions may yield reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

“MFCD33022691” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: The compound is used in biological assays to study its effects on different biological systems.

    Medicine: It is investigated for its potential therapeutic properties and its role in drug development.

    Industry: The compound is used in the manufacturing of various industrial products due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of “MFCD33022691” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Eigenschaften

Molekularformel

C11H5BrFN3O

Molekulargewicht

294.08 g/mol

IUPAC-Name

4-(5-bromo-2-formyl-1H-imidazol-4-yl)-2-fluorobenzonitrile

InChI

InChI=1S/C11H5BrFN3O/c12-11-10(15-9(5-17)16-11)6-1-2-7(4-14)8(13)3-6/h1-3,5H,(H,15,16)

InChI-Schlüssel

FPMOFWDQZWVIOF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C2=C(NC(=N2)C=O)Br)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.